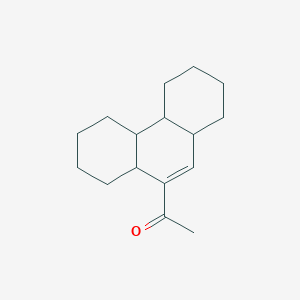
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone is a complex organic compound with a unique structure It is characterized by a phenanthrene core that is fully hydrogenated, making it a dodecahydro derivative
Preparation Methods
The synthesis of 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone typically involves multi-step organic reactions. One common method includes the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions, followed by the introduction of an ethanone group through Friedel-Crafts acylation. Industrial production methods may involve catalytic hydrogenation using palladium or platinum catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene core, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include alcohols, ketones, and substituted phenanthrene derivatives.
Scientific Research Applications
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds to 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone include other hydrogenated phenanthrene derivatives, such as:
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-, methyl ester
- 1-Phenanthrenecarboxaldehyde, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl- These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its ethanone group, which imparts distinct chemical reactivity and potential uses.
Properties
CAS No. |
7505-99-9 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-dodecahydrophenanthren-9-yl)ethanone |
InChI |
InChI=1S/C16H24O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h10,12-15H,2-9H2,1H3 |
InChI Key |
DJIJJFMTWUCSTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2CCCCC2C3C1CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


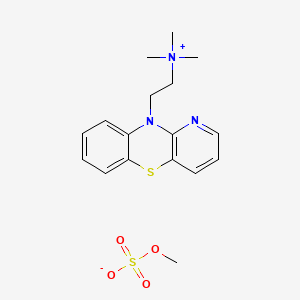
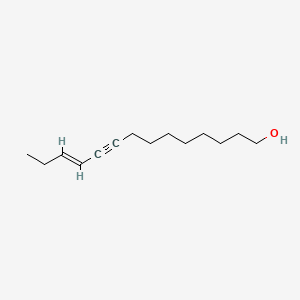
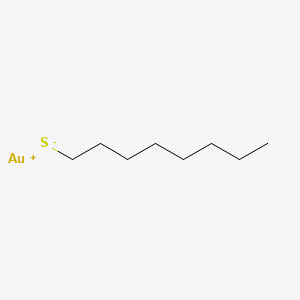
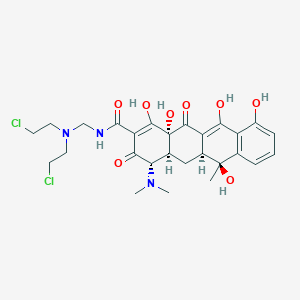
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)

![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)


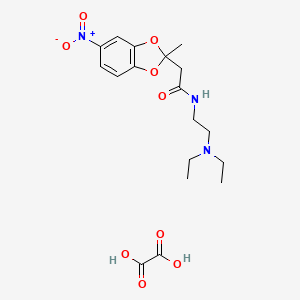

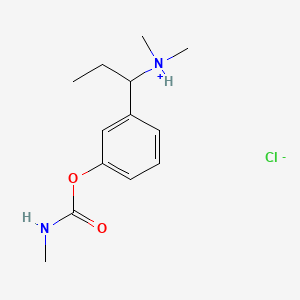
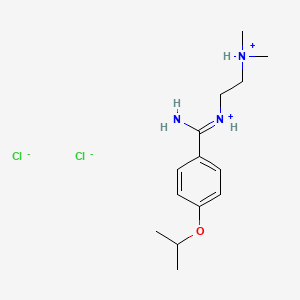
![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)
